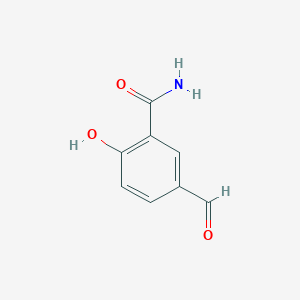
5-Formyl-2-hydroxybenzamide
Overview
Description
5-Formyl-2-hydroxybenzamide is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves multiple stages . The first stage involves the reaction of labetalol hydrochloride with sodium hydrogencarbonate in water. The second stage involves the reaction with sodium periodate in water at 20°C for approximately 0.583333 hours. The final stage involves the reaction with hydrogen chloride in water for approximately 0.0333333 hours .Molecular Structure Analysis
The InChI code for this compound is1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) . The compound has a topological polar surface area of 80.4 Ų and a complexity of 193 . Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 335.9±32.0°C at 760 mmHg and a melting point of 204-206°C . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Anticancer Agent Development
5-Formyl-2-hydroxybenzamide derivatives show promise in cancer treatment. For instance, niclosamide derivatives, including those with a 2-hydroxybenzamide structure, have demonstrated significant cytotoxicity against various human cancer cells, including breast, prostate, cervical cancer, and acute promyelocytic leukemia cells. These derivatives have potential as anticancer agents due to their activity in nuclear factor-ĸappa B (NFĸB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondria transmembrane potential (MTP) assays (Tang et al., 2017).
Cytotoxicity Studies
Research has explored the cytotoxicity of novel compounds involving 2-hydroxybenzamide structures. For example, mononuclear butyl-hexyltin(IV) complexes with N-hydroxybenzamide anions showed promising cytotoxicity against cancer cells, surpassing even that of cisplatin in certain cases. This indicates the potential of these complexes in cancer therapy (Shang et al., 2013).
Bioactivation in Drug Development
The bioactivation of compounds like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, derived from this compound, plays a crucial role in selective cytotoxicity. The hydroxylamine derivative, formed by enzymatic reduction, is especially cytotoxic due to its ability to form DNA-DNA interstrand crosslinks, which are significant in developing targeted cancer treatments (Knox et al., 1991).
Antimicrobial Activity
Studies have also shown that 2-hydroxybenzamide derivatives possess antimicrobial properties. Compounds from this class have been tested against bacterial and fungal strains, demonstrating effective activity, particularly against Candida albicans. This research contributes to the development of new antimicrobial agents (Ienascu et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
5-Formyl-2-hydroxybenzamide, also known as Labetalol Impurity 3 , is primarily used in the preparation of unsaturated cinnamate ester benzamides as inhibitors of rhinovirus 3C protease . The primary target of this compound is the rhinovirus 3C protease, an enzyme that plays a crucial role in the life cycle of rhinoviruses.
Mode of Action
It is known that the compound is used in the synthesis of inhibitors for the rhinovirus 3c protease . This suggests that the compound likely interacts with the protease, potentially inhibiting its function and thus interfering with the viral life cycle.
Biochemical Pathways
Given its role as a precursor in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound plays a role in the viral replication pathway by inhibiting the function of the protease.
Pharmacokinetics
It is known that the compound is slightly soluble in acetone and methanol , which could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound’s action results in the inhibition of the protease, potentially leading to a disruption in the viral life cycle.
Action Environment
It is known that the compound is stable under normal temperatures and pressures
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of 5-Formyl-2-hydroxybenzamide over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Properties
IUPAC Name |
5-formyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWCVGHFXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
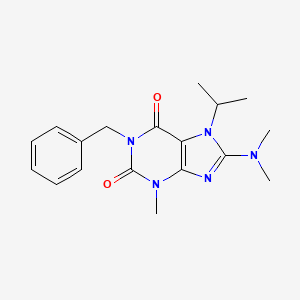
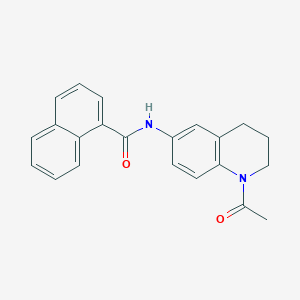
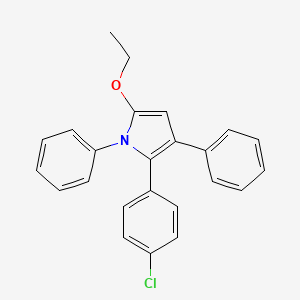
![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)
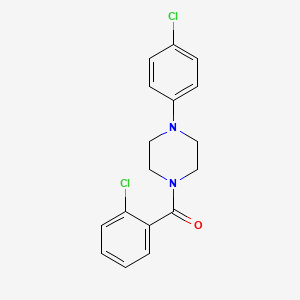
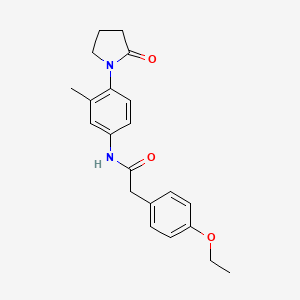

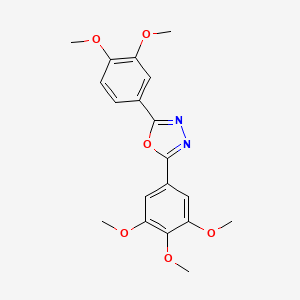
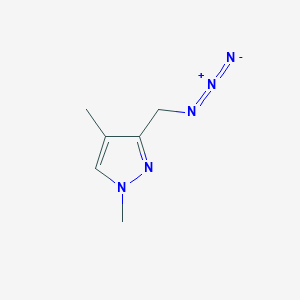
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)
